tert-Butyl 2-(triethylgermyl)butanoate
Description
The compound tert-Butyl 2-(triethylgermyl)butanoate is an organogermanium derivative characterized by a triethylgermyl (-Ge(C₂H₅)₃) substituent attached to the butanoate backbone. Such compounds are of interest in materials science and catalysis due to germanium’s unique electronic properties and intermediate position between silicon and tin in Group 14.
Properties
CAS No. |
88011-30-7 |
|---|---|
Molecular Formula |
C14H30GeO2 |
Molecular Weight |
303.02 g/mol |
IUPAC Name |
tert-butyl 2-triethylgermylbutanoate |
InChI |
InChI=1S/C14H30GeO2/c1-8-12(13(16)17-14(5,6)7)15(9-2,10-3)11-4/h12H,8-11H2,1-7H3 |
InChI Key |
VGVAVBASQOQVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(triethylgermyl)butanoate typically involves the reaction of tert-butyl 2-bromobutanoate with triethylgermanium hydride. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () exclusively details tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS: 153086-78-3), a carbamate derivative with an aminoethoxy chain, which is structurally and functionally distinct from the germanium-containing target compound.
Structural and Functional Differences
Physicochemical Properties (From )
The reference compound has a molecular weight of 248.32 g/mol, a topological polar surface area (TPSA) of 95.7 Ų, and a calculated Log Po/w of -1.4, indicating high hydrophilicity . In contrast, this compound would likely exhibit higher hydrophobicity (due to the triethylgermyl group) and a larger molecular weight (~300–350 g/mol), but these values are speculative without experimental data.
Limitations of the Provided Evidence
Organogermanium compounds (e.g., silicon or tin analogs for comparison).
Experimental data on reactivity, stability, or spectroscopic profiles of the target compound.
Biological or industrial applications specific to germanium esters.
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